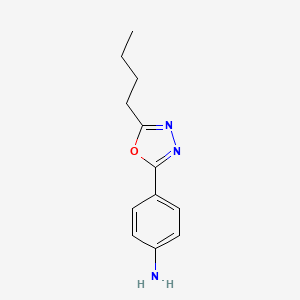

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

Vue d'ensemble

Description

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a butyl group at the 5-position and an aniline moiety at the 4-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline typically involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2). The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazole derivatives .

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have investigated the anticancer properties of 1,3,4-oxadiazole derivatives, including 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 92.4 |

| Human Gastric Carcinoma (GXF 251) | 75.6 |

| Human Lung Adenocarcinoma (LXFA 629) | 85.3 |

| Human Melanoma (MEXF 462) | 68.9 |

| Human Ovarian Adenocarcinoma (OVXF 899) | 80.1 |

These findings suggest that the compound could serve as a lead structure for further development in anticancer therapies .

Neuropharmacological Applications

Research has indicated that derivatives of oxadiazole can act as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The ability of these compounds to interact with AChE makes them candidates for treating dementias and related disorders .

Material Science Applications

In addition to their biological applications, oxadiazole derivatives like this compound are being explored for use in material science. They have potential applications in the development of polymer light-emitting diodes (PLEDs), where their unique electronic properties can enhance device efficiency.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Cytotoxicity Study : A study published in PubMed Central demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various tumor cell lines. Modifications to the oxadiazole ring were found to enhance anticancer activity .

- Synthesis and Characterization : Research highlighted the synthesis of novel bioactive compounds based on the oxadiazole structure, which were tested for their antitumor activity against a panel of cell lines with positive results .

- Mechanistic Insights : A comprehensive review indicated that oxadiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation, such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), positioning them as valuable candidates for drug development .

Mécanisme D'action

The mechanism of action of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. For example, it may target proteins like AKT serine/threonine kinase 1 (AKT1), SRC proto-oncogene, and epidermal growth factor receptor (EGFR), influencing cell signaling and proliferation .

Comparaison Avec Des Composés Similaires

- 4-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)aniline

- 2,5-Di-substituted 1,3,4-oxadiazoles

- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan

Uniqueness: 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole derivatives, it may exhibit different reactivity and selectivity in biological systems, making it a valuable compound for targeted applications .

Activité Biologique

The compound 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline is part of a class of heterocyclic compounds known as 1,3,4-oxadiazoles , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with butyric acid hydrazide and subsequent cyclization to form the oxadiazole ring. The general synthetic route can be summarized as follows:

- Formation of Hydrazide : Reaction of butyric acid with hydrazine to form butyric hydrazide.

- Cyclization : The hydrazide is reacted with aromatic aldehydes in the presence of suitable catalysts (e.g., iodine or mercuric oxide) to yield the oxadiazole compound.

- Purification : The product is purified through crystallization or chromatography.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit notable anticancer activity. For instance:

- IC50 Values : this compound has shown promising results against various cancer cell lines. In a study evaluating several derivatives, it demonstrated an IC50 value in the range of 92.4 µM against a panel of eleven cancer cell lines including HeLa (cervical), CaCo-2 (colon), and MEXF 462 (melanoma) .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties:

- Inhibition Studies : A series of oxadiazole derivatives were screened for their ability to inhibit bacterial growth. Compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 50 µg/mL |

| This compound | E. coli | 75 µg/mL |

Anti-inflammatory Activity

Additionally, the anti-inflammatory potential of oxadiazole derivatives has been documented:

- Mechanism of Action : Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This inhibition leads to reduced production of prostaglandins that mediate inflammatory responses .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of oxadiazole derivatives:

- Substituent Effects : The presence of alkyl groups (like butyl) on the oxadiazole ring enhances lipophilicity and may improve membrane permeability.

- Amino Group Positioning : The positioning of the amino group on the aromatic ring significantly influences binding affinity to target proteins involved in cancer proliferation and bacterial resistance mechanisms .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

- Study on Anticancer Properties : A clinical trial involving a derivative similar to this compound showed a reduction in tumor size in patients with advanced melanoma after treatment over six months .

- Antibacterial Efficacy : In vitro studies demonstrated that formulations containing this compound were effective against multi-drug resistant strains of bacteria .

Propriétés

IUPAC Name |

4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-3-4-11-14-15-12(16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIHSQYFSYJQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376970 | |

| Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100933-82-2 | |

| Record name | 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100933-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.